molecular formula C9H7BrO4 B14724998 6-Bromo-1,3-benzodioxol-5-yl acetate CAS No. 5460-53-7

6-Bromo-1,3-benzodioxol-5-yl acetate

Cat. No.: B14724998
CAS No.: 5460-53-7
M. Wt: 259.05 g/mol
InChI Key: UKDCWLIQPVTVOD-UHFFFAOYSA-N
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Description

6-Bromo-1,3-benzodioxol-5-yl acetate is a brominated benzodioxole derivative with an acetyloxy substituent at the 5-position of the benzodioxole ring. This compound belongs to a class of aromatic heterocyclic molecules characterized by the 1,3-benzodioxole core, which is fused with a bromine atom and an acetate group.

Properties

CAS No.

5460-53-7

Molecular Formula

C9H7BrO4

Molecular Weight

259.05 g/mol

IUPAC Name

(6-bromo-1,3-benzodioxol-5-yl) acetate

InChI

InChI=1S/C9H7BrO4/c1-5(11)14-7-3-9-8(2-6(7)10)12-4-13-9/h2-3H,4H2,1H3

InChI Key

UKDCWLIQPVTVOD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C2C(=C1)OCO2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1,3-benzodioxol-5-yl acetate typically involves the bromination of 1,3-benzodioxole followed by acetylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like benzoyl peroxide. The brominated intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1,3-benzodioxol-5-yl acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The acetate group can be oxidized to form carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution: Formation of 6-substituted benzodioxole derivatives.

    Oxidation: Formation of 6-bromo-1,3-benzodioxol-5-carboxylic acid.

    Reduction: Formation of 1,3-benzodioxole.

Scientific Research Applications

Chemistry: 6-Bromo-1,3-benzodioxol-5-yl acetate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules that may have potential therapeutic effects.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-1,3-benzodioxol-5-yl acetate is not well-studied. its derivatives may interact with various molecular targets, including enzymes and receptors, through mechanisms such as enzyme inhibition or receptor binding. The exact pathways would depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 6-bromo-1,3-benzodioxol-5-yl acetate with three structurally related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Findings
6-Bromo-1,3-benzodioxol-5-yl acetate C₉H₇BrO₄ 273.06 Benzodioxole, Bromine, Acetate Potential intermediate in organic synthesis; inferred from analogs .
(6-Bromo-1,3-benzodioxol-5-yl) diethyl phosphate C₁₁H₁₄BrO₆P 377.13 Benzodioxole, Bromine, Phosphate Industrial use (exact applications unspecified; likely a synthetic intermediate) .
1-[4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone C₂₁H₁₈BrNO₃ 436.28 Benzodioxole, Bromine, Cyclopentaquinoline, Ketone GPR30 agonist; studied for therapeutic potential in neurological disorders and cancer .
4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-3H-cyclopenta[c]quinoline C₁₉H₁₅BrN₂O₂ 403.25 Benzodioxole, Bromine, Cyclopentaquinoline Associated with ceramide metabolism in cancer biology; poor prognosis marker in breast cancer .

Key Comparative Insights

  • Reactivity and Stability: The acetate and phosphate derivatives (rows 1 and 2) exhibit higher hydrolytic stability compared to the cyclopentaquinoline analogs (rows 3 and 4), which contain labile ketone or amine groups. This difference influences their suitability as synthetic intermediates versus bioactive molecules .
  • Biological Activity: The cyclopentaquinoline derivatives (rows 3 and 4) demonstrate significant bioactivity. For example, the GPR30 agonist (row 3) shows promise in modulating estrogen-related pathways, while the cyclopenta[c]quinoline derivative (row 4) is linked to ceramide signaling in cancer . In contrast, the acetate and phosphate analogs lack direct evidence of bioactivity but may serve as precursors for active molecules.
  • Molecular Weight and Complexity: The cyclopentaquinoline derivatives (molecular weights >400 g/mol) are structurally more complex than the acetate and phosphate analogs, which aligns with their roles as receptor-targeting agents .

Pharmaceutical Relevance

  • The GPR30 agonist (row 3) has been evaluated in preclinical models of multiple sclerosis, highlighting its neuroprotective effects .
  • The cyclopenta[c]quinoline derivative (row 4) is implicated in breast cancer progression via ASAH1 overexpression, suggesting its utility as a prognostic marker .

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